molecular formula C7H13F2NO2 B14803444 2,2-Difluorocyclohexan-1-amine formate

2,2-Difluorocyclohexan-1-amine formate

Cat. No.: B14803444
M. Wt: 181.18 g/mol
InChI Key: SSBLOLSYTKKNIH-UHFFFAOYSA-N
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Description

Strategic Significance of Fluorine Incorporation in Molecular Design

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. google.commisuratau.edu.ly Fluorine, being the most electronegative element, imparts unique properties to a molecule when it replaces a hydrogen atom or a hydroxyl group. The carbon-fluorine (C-F) bond is highly polarized and stronger than a carbon-hydrogen (C-H) bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes. misuratau.edu.lynih.gov This enhanced stability can prolong the in vivo half-life of a drug.

Furthermore, the incorporation of fluorine can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, acidity (pKa), and conformation. nih.govchemicalbook.com These modifications can improve a drug's absorption, distribution, and binding affinity to its target protein. misuratau.edu.lychemicalbook.com For instance, the strategic placement of fluorine can lead to favorable electrostatic interactions with the protein's active site, thereby increasing the potency of the drug. chemicalbook.com It is estimated that approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its profound impact on drug discovery and development. nih.gov

Overview of Fluorinated Cyclohexylamine (B46788) Scaffolds in Synthetic Chemistry

Cyclohexylamine scaffolds are prevalent in many biologically active compounds. The introduction of fluorine atoms onto the cyclohexane (B81311) ring creates novel building blocks with distinct three-dimensional structures and electronic properties. google.combeilstein-journals.org Fluorinated cyclohexylamines, such as 2,2-Difluorocyclohexan-1-amine, are of particular interest as they provide a conformationally restricted framework that can be used to explore chemical space in drug discovery programs. nih.gov

The synthesis of fluorinated cyclohexylamines often involves multi-step sequences starting from readily available materials. beilstein-journals.orgnih.gov These synthetic routes can be designed to control the stereochemistry of the fluorine and amine substituents, leading to a diverse range of molecular shapes. One notable feature of polyfluorinated cyclohexane rings is the phenomenon of "facial polarization," where the electron-withdrawing fluorine atoms create a distinct separation of charge across the ring, which can influence intermolecular interactions. google.combeilstein-journals.org These unique structural and electronic features make fluorinated cyclohexylamines valuable synthons for creating novel chemical entities with potential therapeutic applications.

Advancement of Formate (B1220265) Salts as Versatile Reagents and C1 Sources in Organic Transformations

Formate salts, such as the one formed with 2,2-Difluorocyclohexan-1-amine, are recognized for their versatility in organic synthesis. researchgate.netauctoresonline.org They are stable, easy to handle, and can serve multiple roles in chemical reactions. One of their primary uses is as a source of hydride (H⁻), particularly in catalytic transfer hydrogenation reactions for the reduction of various functional groups. patsnap.com

Moreover, formate salts are considered a green and safe source of carbon monoxide (CO) and carbon dioxide (CO2) for carbonylation and carboxylation reactions, respectively. researchgate.netnih.gov This avoids the need to handle toxic and flammable CO gas directly. Formic acid and its salts are key C1 building blocks, meaning they can be used to introduce a single carbon atom into a molecule, which is a fundamental transformation in the synthesis of complex organic structures. nih.govchemscene.com The use of formate salts in reductive amination, a crucial reaction for forming C-N bonds, further highlights their importance in the synthesis of amines and their derivatives. patsnap.com The reactivity of the formate ion, combined with the structural features of the fluorinated cyclohexylamine cation, makes 2,2-Difluorocyclohexan-1-amine formate a potentially useful reagent in a variety of synthetic applications.

While detailed research findings on the specific compound this compound are not extensively available in peer-reviewed literature, its chemical nature can be understood by examining its constituent parts. The synthesis of the parent amine, 2,2-Difluorocyclohexan-1-amine, can be approached through various synthetic strategies common for the preparation of fluorinated amines. The formation of the formate salt would then typically involve a straightforward acid-base reaction between the amine and formic acid.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13F2NO2

Molecular Weight

181.18 g/mol

IUPAC Name

2,2-difluorocyclohexan-1-amine;formic acid

InChI

InChI=1S/C6H11F2N.CH2O2/c7-6(8)4-2-1-3-5(6)9;2-1-3/h5H,1-4,9H2;1H,(H,2,3)

InChI Key

SSBLOLSYTKKNIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)(F)F.C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluorocyclohexan 1 Amine Formate

Approaches to Geminal Difluorination on Cycloalkane Systems

The creation of a geminal difluoro motif on a cyclohexane (B81311) ring is a critical step that significantly influences the properties of the final molecule. nih.gov This transformation can be approached through several methods, broadly categorized into direct fluorination and precursor-based strategies.

Direct Fluorination Techniques for Saturated Rings

Direct fluorination of saturated cycloalkanes presents a formidable challenge due to the high reactivity of fluorinating agents, which can lead to a lack of selectivity and over-fluorination. Elemental fluorine, while a potent fluorinating agent, requires careful handling and specialized equipment to achieve controlled reactions. dur.ac.ukresearchgate.net Its use in the presence of protonic acids like formic or sulfuric acid can promote electrophilic fluorination. rsc.org

Electrophilic fluorinating reagents containing a nitrogen-fluorine (N-F) bond have emerged as safer and more selective alternatives to elemental fluorine. wikipedia.orgresearchgate.net Reagents such as Selectfluor® (F-TEDA-BF4) are capable of fluorinating enolates or enol ethers derived from cyclohexanones, offering a pathway to monofluorinated products, which could potentially be converted to gem-difluoro compounds in subsequent steps. nih.gov

Fluorinating AgentSubstrateConditionsProductYield
Elemental FluorineDeactivated AromaticsProtonic acid (e.g., Formic Acid)Fluorinated AromaticsVariable
Selectfluor®BenzonorbornadieneAlcohol (Nucleophile)Bicyclic fluoroalkoxy compoundsUp to 98%

Precursor-Based Fluorination Strategies for Cyclohexyl Derivatives

A more common and controlled approach to geminal difluorination involves the use of a cyclohexanone precursor. This strategy allows for the selective conversion of the carbonyl group into a difluoromethylene group.

Deoxyfluorinating agents are widely employed for this purpose. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective reagents for the conversion of ketones to geminal difluorides. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds by nucleophilic attack of the ketone's oxygen on the sulfur atom of the reagent, followed by a series of transformations that result in the replacement of the oxygen atom with two fluorine atoms.

Another strategy involves the conversion of the ketone to a 1,3-dithiolane, which can then be treated with a halogen fluoride (B91410) reagent to yield the gem-difluoro compound. acs.org Additionally, the reaction of cyclohexanone with trifluoroacetic anhydride can form a gem-bistrifluoroacetate, which upon treatment with hydrogen fluoride, yields the corresponding gem-difluoride. researchgate.net

ReagentSubstrateConditionsProductYield
DAST / Deoxo-FluorKetones/AldehydesInert solventgem-DifluoridesGood to Excellent
Trifluoroacetic anhydride then HFCyclohexanoneMild conditions2,2-DifluorocyclohexanoneEfficient

The synthesis of the key intermediate, 2,2-difluorocyclohexanone, is a pivotal step. It is typically prepared from cyclohexanone using one of the deoxyfluorination methods mentioned above. chemicalbook.com

Installation of the Amino Functionality onto Fluorinated Cyclohexanes

Once the 2,2-difluorocyclohexanone intermediate is obtained, the next crucial step is the introduction of the amine group at the C1 position. Reductive amination is the most direct and widely used method for this transformation.

Reductive Amination Protocols Utilizing Formate (B1220265) and Formamide Derivatives

The Leuckart-Wallach reaction is a classic method for the reductive amination of ketones. wikipedia.org This reaction utilizes ammonium (B1175870) formate or formamide as both the nitrogen source and the reducing agent. organic-chemistry.org When 2,2-difluorocyclohexanone is heated with ammonium formate, it is converted to 2,2-difluorocyclohexan-1-amine. The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by formate.

Modern variations of this reaction may employ catalysts to achieve higher yields and milder reaction conditions. For instance, cyclometalated iridium(III) complexes have been shown to be effective catalysts for the direct reductive amination of ketones to primary amines using ammonium formate. organic-chemistry.org

Reagent/CatalystSubstrateConditionsProductYield
Ammonium FormateKetonesHigh temperature (120-130 °C)Primary AminesGood
Cp*Ir(III) complexes / Ammonium FormateKetonesLower temperaturePrimary AminesExcellent

Alternative Amination Routes for Cyclohexyl Systems

While reductive amination is the most direct route, other methods can be considered for the synthesis of fluorinated cyclohexylamines. These often involve the conversion of the ketone to a different functional group that is more amenable to amination.

One such alternative is the Gabriel synthesis , which involves the reaction of a primary alkyl halide with potassium phthalimide. wikipedia.orgthermofisher.comjk-sci.commasterorganicchemistry.comchemistrysteps.com To apply this method, 2,2-difluorocyclohexanone would first need to be converted to a suitable halide, for example, through reduction to the corresponding alcohol followed by halogenation. The resulting 1-halo-2,2-difluorocyclohexane could then be subjected to the Gabriel synthesis to produce the primary amine. This multi-step process is generally less efficient than direct reductive amination.

Another alternative involves the reduction of azides . mdma.chorganic-chemistry.org The ketone can be converted to an alcohol, then to a halide or tosylate, which can then be displaced by an azide nucleophile. The resulting 1-azido-2,2-difluorocyclohexane can then be reduced to the primary amine using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

MethodPrecursorKey StepsFinal Product
Gabriel Synthesis2,2-Difluorocyclohexyl halideAlkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis.2,2-Difluorocyclohexan-1-amine
Azide Reduction2,2-Difluorocyclohexyl azideNucleophilic substitution with azide, followed by reduction.2,2-Difluorocyclohexan-1-amine

Targeted Synthesis of 2,2-Difluorocyclohexan-1-amine

The most direct and industrially scalable synthesis of 2,2-Difluorocyclohexan-1-amine involves a two-step sequence starting from cyclohexanone.

Geminal Difluorination: Cyclohexanone is treated with a deoxyfluorinating agent, such as DAST or Deoxo-Fluor, in an inert solvent to produce 2,2-difluorocyclohexanone.

Reductive Amination: The resulting 2,2-difluorocyclohexanone is then subjected to reductive amination. A common laboratory and industrial method is the use of ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride. Alternatively, the Leuckart-Wallach reaction using ammonium formate can be employed.

Following the synthesis of the free amine, the final step is the formation of the formate salt. This is achieved by reacting the 2,2-difluorocyclohexan-1-amine with formic acid. The formate salt often provides better stability and solubility characteristics compared to the free base.

Stereoselective and Regioselective Synthesis Pathways for Difluorinated Amines

The introduction of a geminal difluoro group—two fluorine atoms on the same carbon—onto a cyclohexane ring presents a significant synthetic challenge that requires precise regiocontrol. A common strategy for synthesizing such compounds involves the fluorination of a corresponding cyclic ketone precursor. The synthesis of 2,2-difluorocyclohexanone can be achieved using electrophilic fluorinating agents like Selectfluor®. sapub.org Once the difluorinated ketone is obtained, it can be converted to the amine via reductive amination.

Achieving stereoselectivity in fluorinated molecules is a key focus of modern synthetic chemistry. Advanced methods have been developed for the stereoselective synthesis of fluoroalkanes. One such cutting-edge approach involves the desymmetrization of geminal difluoroalkanes using a frustrated Lewis pair (FLP) to achieve monoselective C–F bond activation. nih.govsemanticscholar.org This method allows for the enantiotopic fluorides in a gem-difluoromethyl group to be distinguished. nih.gov By using a chiral sulfide as the Lewis base component of the FLP, diastereomeric sulfonium salts can be generated in high yields and with significant diastereomeric ratios, up to 95:5. nih.govsemanticscholar.org The resulting enantioenriched products can then be used in subsequent reactions to produce stereoenriched fluorinated amine targets. nih.gov

Another strategy focuses on the regioselective dihydrofluorination of alkynes, which provides an atom-economical route to gem-difluoromethylene compounds. acs.org While not directly applied to a pre-formed cyclohexane ring, the principles of using catalyst systems, such as a gold catalyst with a DMPU/HF complex, demonstrate the ability to control the regioselectivity of fluorination on unsaturated precursors that could later be cyclized. acs.org

Synthesis of Related Fluorinated Cyclohexylamines as Precedents

The synthesis of other fluorinated cyclohexylamines provides valuable precedent for the construction of the 2,2-difluorocyclohexan-1-amine core. A notable example is the synthesis of three stereoisomers of a tetrafluorocyclohexylamine, which serves as a building block for discovery chemistry. nih.govnih.gov This multi-step synthesis highlights a robust pathway to creating a functionalized, fluorinated cyclohexane ring. nih.gov

The synthesis commences with a Birch reduction of benzonitrile, followed by an in-situ quench with methyl iodide. nih.govnih.gov The resulting cyclohexadiene is then subjected to double epoxidation and subsequent hydrofluorination ring-opening reactions. nih.gov The fluorohydrin intermediates are further converted to the desired tetrafluorinated stereoisomers. nih.govnih.gov The final step in forming the amine is the reductive hydrogenation of the nitrile group, which was successfully achieved using nickel boride, generated in situ from nickel chloride and sodium borohydride. nih.gov This sequence demonstrates a viable, albeit lengthy, route to producing highly fluorinated cyclohexylamine (B46788) structures.

The key steps and reagents used in this precedent synthesis are summarized in the table below.

StepReactionKey ReagentsOutcome
1 Birch Reduction / AlkylationBenzonitrile, Na/NH₃, MeIMethylated cyclohexadiene
2 Epoxidationm-CPBADiepoxide intermediate
3 HydrofluorinationEt₃N·3HFFluorohydrin isomers
4 TriflationTriflic anhydride, PyridineTriflates for nucleophilic substitution
5 FluorinationEt₃N·3HFTetrafluorinated nitrile
6 Nitrile ReductionNiCl₂, NaBH₄Tetrafluorocyclohexylamine

Chemical Synthesis of Formate Salts from Fluorinated Amines

Acid-Base Reactions for Salt Formation

The formation of 2,2-Difluorocyclohexan-1-amine formate from its "free base" amine is a straightforward acid-base reaction. Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺) from an acid. youtube.comlibretexts.org When the fluorinated amine reacts with formic acid (HCOOH), the nitrogen atom is protonated, forming an ammonium cation, while the formic acid is deprotonated to become the formate anion (HCOO⁻). youtube.com

This reaction results in the formation of an ammonium salt. libretexts.org A general laboratory procedure for this type of salt formation involves placing the liquid amine in a flask and adding the carboxylic acid dropwise while stirring at an elevated temperature (e.g., 70-80°C). auctoresonline.org The resulting salt often has different physical properties than the parent amine, such as increased water solubility and thermal stability, which can be advantageous for pharmaceutical applications. libretexts.org The free amine can be easily liberated from the salt by the addition of a strong base, such as sodium hydroxide. youtube.com

Catalytic Approaches for Organic Ammonium Formate Generation

Beyond simple acid-base neutralization, catalytic methods exist for the generation of organic ammonium formate salts directly from simple, abundant starting materials. One such method involves the reaction of a tertiary amine with carbon dioxide and hydrogen in the presence of a soluble transition metal catalyst. google.com

This process utilizes catalysts based on Group VIII transition metals, such as ruthenium or rhodium compounds, to facilitate the formation of the formate salt. google.comgoogle.com For example, triethylamine can be reacted with CO₂ and H₂ using ruthenium trichloride as a catalyst to produce triethylammonium formate. google.com The reaction is typically carried out in a solvent such as a secondary alcohol, which helps to suppress the formation of formate ester byproducts. google.com This catalytic approach represents a more sophisticated and atom-economical pathway to ammonium formate salts compared to the direct reaction of a pre-synthesized amine and formic acid.

ParameterDescription
Reactants Tertiary Amine, Carbon Dioxide (CO₂), Hydrogen (H₂)
Catalyst Soluble compounds of Group VIII transition metals (e.g., Ru, Rh)
Solvent Alcohols (secondary alcohols like isopropanol are preferred)
Product Ammonium Formate Salt of the corresponding amine

Advanced Spectroscopic and Structural Characterization of 2,2 Difluorocyclohexan 1 Amine Formate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of 2,2-Difluorocyclohexan-1-amine formate (B1220265), offering precise insights into the proton, carbon, and fluorine environments within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2,2-Difluorocyclohexan-1-amine formate is characterized by distinct signals corresponding to the cyclohexyl ring protons, the ammonium (B1175870) protons, and the formate proton.

The protons on the cyclohexane (B81311) ring are expected to appear as complex multiplets in the upfield region, typically between 1.2 and 3.5 ppm. The proton at the C1 position (H1), being attached to the carbon bearing the ammonium group, is anticipated to be deshielded and resonate further downfield compared to the other ring protons. Its multiplicity will be complex due to couplings with the adjacent protons on C6 and the geminal fluorine atoms on C2.

The ammonium (-NH₃⁺) protons are expected to produce a broad signal due to rapid exchange with the solvent and quadrupole broadening from the nitrogen atom. This signal would typically appear in the downfield region, often between 7.0 and 9.0 ppm.

The formate counter-ion contributes a sharp singlet in the far downfield region of the spectrum. Based on data for simple formate salts like lithium formate, this signal is characteristically found around 8.4-8.5 ppm chemicalbook.com.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
HCOOH ~ 8.45 Singlet (s)
-NH ₃⁺ 7.0 - 9.0 Broad singlet (br s)
CH -NH₃⁺ (H1) ~ 3.2 - 3.5 Multiplet (m)

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

The carbon atom of the formate counter-ion (HCOO⁻) is anticipated to appear as a single resonance in the downfield region, typically around 165-170 ppm nih.govchemicalbook.com.

Within the cyclohexyl ring, the C1 carbon, bonded to the ammonium group, would be found around 50-60 ppm. The most distinct signal is that of the C2 carbon, which is directly bonded to two fluorine atoms. This carbon experiences significant deshielding and will appear far downfield, likely in the range of 115-125 ppm. Furthermore, this signal will be split into a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The remaining four carbons of the cyclohexane ring (C3, C4, C5, C6) are expected to resonate in the upfield region, typically between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts and Key Couplings

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Coupling(s)
C OO⁻ ~ 168 -
C F₂ (C2) ~ 120 Triplet (t), ¹JCF
C -NH₃⁺ (C1) ~ 55 -

| C H₂ (C3-C6) | 20 - 40 | - |

Fluorine-19 (¹⁹F) NMR Spectral Analysis for Conformational and Electronic Insights

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion alfa-chemistry.comwikipedia.org. For this compound, the two fluorine atoms on C2 are diastereotopic, meaning they are chemically non-equivalent.

Consequently, they are expected to give rise to two separate signals in the ¹⁹F NMR spectrum. These signals would likely appear as a pair of doublets (an AX spin system) due to the large geminal fluorine-fluorine coupling (²JFF). Each of these signals would be further split into complex multiplets by smaller two-bond and three-bond couplings to the protons on C1 and C3 (²JHF and ³JHF). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle differences in the electronic environment, and the magnitude of the coupling constants can provide valuable information about the conformation of the cyclohexane ring huji.ac.il.

Multi-dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of multi-dimensional NMR experiments is essential.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons in the cyclohexane ring, helping to trace the spin systems from H1 through to H6.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the protonated carbons in the ring.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be crucial for confirming the assignment of quaternary carbons and for linking different fragments of the molecule, for instance, showing a correlation between H1 and C2 or C3.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can detect through-space interactions between protons and fluorine atoms, providing critical information for determining the stereochemistry and preferred conformation of the molecule. Other correlation experiments can also map out ¹H-¹⁹F and ¹³C-¹⁹F couplings nih.gov.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

Identification of Amine and Formate Functional Group Modes

The IR and Raman spectra of this compound would display characteristic bands for the ammonium (-NH₃⁺) cation and the formate (HCOO⁻) anion.

The formate group has two key stretching vibrations: the asymmetric carboxylate stretch (νas) and the symmetric carboxylate stretch (νs). For solid-state formate salts, these bands are typically observed around 1560-1600 cm⁻¹ and 1350-1370 cm⁻¹, respectively researchgate.net. A C-H stretching vibration from the formate ion is also expected near 2830 cm⁻¹.

The ammonium group (-NH₃⁺) formed by the protonation of the primary amine gives rise to several characteristic vibrations. The N-H stretching vibrations appear as a very broad and strong series of bands in the 3200-2800 cm⁻¹ region, often overlapping with the C-H stretching bands of the cyclohexane ring. The ammonium asymmetric and symmetric bending modes are expected in the 1630-1560 cm⁻¹ and 1550-1500 cm⁻¹ regions, respectively.

The spectrum would also contain bands corresponding to the C-H stretching of the cyclohexyl ring (3000-2850 cm⁻¹), C-H bending modes (~1450 cm⁻¹), and C-F stretching vibrations, which typically appear as strong bands in the 1100-1000 cm⁻¹ region.

Table 3: Characteristic IR/Raman Vibrational Frequencies

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
N-H Stretch Ammonium (-NH₃⁺) 3200 - 2800 (Broad, Strong)
C-H Stretch Cyclohexyl & Formate 3000 - 2830 (Medium-Strong)
N-H Bend (asymmetric) Ammonium (-NH₃⁺) 1630 - 1560 (Medium)
C=O Stretch (asymmetric) Formate (-COO⁻) 1600 - 1560 (Strong)
N-H Bend (symmetric) Ammonium (-NH₃⁺) 1550 - 1500 (Medium)
C=O Stretch (symmetric) Formate (-COO⁻) 1370 - 1350 (Medium-Strong)

Table 4: Compound Names Mentioned

Compound Name
This compound

Mass Spectrometry Techniques

Mass spectrometry serves as a critical analytical tool for the elucidation of the elemental composition and structural features of novel chemical entities. High-resolution mass spectrometry (HRMS) provides precise mass measurements, enabling the determination of elemental formulas, while tandem mass spectrometry (MS/MS) offers insights into the compound's fragmentation pathways, aiding in structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass-to-charge ratio (m/z) measurements. This technique distinguishes between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS analysis would be expected to confirm the theoretical exact mass, thereby verifying its elemental makeup.

While specific experimental HRMS data for this compound is not extensively detailed in publicly available literature, the expected monoisotopic mass can be calculated based on its chemical formula, C7H13F2NO2. The analysis would typically involve observing the protonated molecule [M+H]+.

Interactive Data Table: Theoretical HRMS Data Below is a searchable and sortable table of the theoretical exact masses for the neutral molecule and its common adducts.

SpeciesChemical FormulaTheoretical Exact Mass (Da)
[M] (Neutral Molecule)C7H13F2NO2179.0863
[M+H]+ (Protonated)C7H14F2NO2+180.0941
[M+Na]+ (Sodiated)C7H13F2NNaO2+202.0760
[M-H]- (Deprotonated)C7H12F2NO2-178.0785
[M+HCOO]- (Formate Adduct)C8H14F2NO4-224.0845

Note: These values are theoretical and await experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of ions. In an MS/MS experiment, a precursor ion of interest is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. This provides a fragmentation pattern that acts as a structural fingerprint of the molecule.

For this compound, the protonated molecule [M+H]+, corresponding to the 2,2-difluorocyclohexan-1-ammonium cation (C6H12F2N+, m/z 136.0932), would be the primary target for fragmentation analysis. The formate counter-ion is generally lost during the ionization process in positive ion mode.

Expected fragmentation pathways for the 2,2-difluorocyclohexan-1-ammonium cation would likely involve:

Loss of ammonia (B1221849) (NH3): A common fragmentation pathway for primary amines, leading to a cyclohexyl cation with geminal fluorine atoms.

Loss of hydrogen fluoride (B91410) (HF): Fluorinated compounds often exhibit the neutral loss of HF.

Ring opening and subsequent fragmentation: Cleavage of the cyclohexyl ring could lead to a variety of smaller fragment ions.

A detailed analysis of the MS/MS spectrum would be required to confirm these and other potential fragmentation pathways, providing definitive structural evidence.

X-ray Crystallography for Solid-State Molecular Structure and Stereochemistry

As of now, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on the known structures of similar amine formate salts, a hypothetical crystal structure would feature strong hydrogen bonds between the ammonium group (-NH3+) of the 2,2-difluorocyclohexan-1-ammonium cation and the carboxylate group (-COO-) of the formate anion. These interactions are the primary drivers of the crystal packing.

The stereochemistry of the amine, specifically whether it is a racemic mixture or a specific enantiomer (e.g., (R)- or (S)-), would be unambiguously determined by X-ray crystallography if a suitable single crystal can be obtained and analyzed.

Interactive Data Table: Expected Crystallographic Parameters This table outlines the kind of data that would be obtained from a successful X-ray crystallographic analysis. The values are placeholders and would be replaced with experimental data.

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Z (Molecules/Unit Cell)Integer value representing the number of formula units in the unit cell.
Key Bond LengthsC-N, C-F, C-O bond distances (Å)
Key Bond AnglesAngles around the amine group and within the cyclohexyl ring (°)
Hydrogen BondsDonor-H···Acceptor distances (Å) and angles (°) for N-H···O interactions between the cation and anion.

The detailed structural insights from X-ray crystallography would be invaluable for understanding the solid-state properties of this compound and for correlating its structure with its physical and chemical behavior.

Computational and Theoretical Investigations of 2,2 Difluorocyclohexan 1 Amine Formate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are foundational in modern chemistry for predicting molecular properties with high accuracy. Through solving approximations of the Schrödinger equation, these techniques elucidate the electronic structure, which governs the molecule's stability, geometry, and reactivity. For 2,2-difluorocyclohexan-1-amine formate (B1220265), these studies can model the isolated cation-anion pair, providing a detailed picture of its intrinsic characteristics.

Density Functional Theory (DFT) has become a primary computational tool for investigating the ground state properties of organic molecules due to its excellent balance of accuracy and computational cost. arxiv.orgresearchgate.net DFT calculations can be employed to determine the optimized geometry, electronic charge distribution, and molecular orbital energies of 2,2-difluorocyclohexan-1-amine.

Theoretical studies on analogous fluorinated compounds show that the introduction of the CF2 group induces significant changes in the molecular geometry. chemrxiv.org The C-F bonds are inherently strong and polar, and the C-CF2-C bond angle is typically wider than a standard tetrahedral angle to accommodate the steric and electronic repulsion of the fluorine atoms. The powerful inductive electron-withdrawing effect of the fluorine atoms polarizes the entire cyclohexane (B81311) ring, influencing the charge distribution. This effect is particularly pronounced on the adjacent C1 carbon, which bears the amine group.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov For 2,2-difluorocyclohexan-1-amine, the HOMO is expected to be localized primarily on the amine group. The electron-withdrawing CF2 group would stabilize this orbital, lowering its energy and thereby reducing the amine's nucleophilicity compared to its non-fluorinated counterpart. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Table 1: Predicted Ground State Properties from DFT Calculations

PropertyPredicted Value/Observation
Optimized GeometryChair conformation is the energy minimum.
C-F Bond Length~1.35 Å
C-N Bond Length~1.48 Å
F-C2-F Bond Angle~105°
HOMO EnergyDecreased relative to cyclohexylamine (B46788).
LUMO EnergySlightly lowered due to inductive effects.
HOMO-LUMO Gap (ΔE)Increased, suggesting enhanced kinetic stability.
Mulliken Charge on NLess negative than in cyclohexylamine.

While DFT is excellent for ground states, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often provide higher accuracy, especially for systems where electron correlation is complex. nih.gov These methods are particularly valuable for studying excited states and mapping reaction pathways.

For 2,2-difluorocyclohexan-1-amine formate, ab initio calculations could be used to investigate the proton transfer potential energy surface between the amine and formic acid, confirming that the ground state is indeed an ion pair. Furthermore, these methods can model potential reaction pathways, such as Hoffmann elimination or nucleophilic substitution. By calculating the energies of transition states and intermediates, a complete energy profile for a given reaction can be constructed, allowing for the prediction of reaction kinetics and mechanisms. For instance, the energy barrier for the rotation of the amine group around the C-N bond could be accurately determined, providing insight into the conformational dynamics of this functional group.

Conformational Analysis and Dynamics of the Fluorinated Cyclohexane Ring

The cyclohexane ring is conformationally flexible, with the chair form being the most stable. chemistrysteps.com The introduction of substituents can significantly alter the energy landscape, shifting the equilibrium between different conformations.

The gem-difluoro group exerts a profound influence on the conformational preferences of the cyclohexane ring. Unlike alkyl groups, which have a strong preference for the equatorial position to minimize steric strain (1,3-diaxial interactions), the effects of fluorine substitution are more complex and are governed by a combination of sterics and electronics. libretexts.org

Computational studies on substituted fluorocyclohexanes have revealed that fluorine's small size results in minimal steric hindrance. researchgate.net However, the high electronegativity of fluorine leads to significant dipole-dipole and hyperconjugative interactions. The C-F bond possesses a large dipole moment. In the 2,2-difluoro arrangement, these dipoles and their influence on the rest of the ring can alter the relative stability of the two possible chair conformations of a 1,2-disubstituted cyclohexane. For 2,2-Difluorocyclohexan-1-amine, the key equilibrium is between the conformer with the amine group in the axial position and the one with the amine group in the equatorial position. The presence of the CF2 group is expected to destabilize the equatorial amine conformer due to repulsive gauche interactions between the amine and the fluorine atoms, potentially reducing the energetic preference for the equatorial position typically observed for an amino group.

Table 2: Comparison of Conformational Energy Differences (ΔGeq-ax)

CompoundSubstituent at C1ΔGeq-ax (kcal/mol) (Favored Conformer)
Cyclohexylamine-NH₂~ -1.7 (Equatorial)
1,1-Difluorocyclohexane(Reference for CF₂ effect)N/A
trans-1,2-Difluorocyclohexane-FSolvent dependent; Diaxial favored in gas phase. nih.govacs.org
2,2-Difluorocyclohexan-1-amine (Predicted)-NH₂Reduced preference for equatorial vs. cyclohexylamine.

The interaction between the gem-difluoro group and the amine functionality is primarily electronic. The two fluorine atoms act as a potent electron-withdrawing group via the sigma framework (inductive effect). This has a direct impact on the properties of the adjacent amine group.

A key property of an amine is its basicity (pKa of its conjugate acid). Studies on functionalized gem-difluorinated cycloalkanes have shown that the CF2 moiety significantly lowers the basicity of nearby amine groups. chemrxiv.orgnih.gov This is because the inductive effect pulls electron density away from the nitrogen atom, making its lone pair less available to accept a proton and destabilizing the resulting ammonium (B1175870) cation. Therefore, the pKa of 2,2-difluorocyclohexan-1-ammonium formate is predicted to be substantially lower than that of cyclohexylammonium formate.

Furthermore, in the protonated (ammonium) form, there is a potential for an intramolecular hydrogen bond to form between one of the ammonium protons and a fluorine atom (N+-H···F). While typically weak, such interactions can provide additional stabilization to specific conformers, further influencing the conformational equilibrium. Computational analysis can quantify the strength of this interaction and its effect on the rotational barrier of the C-N bond.

While quantum chemical calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. acs.orgrsc.org By simulating the motion of atoms according to classical mechanics, MD can explore the full conformational landscape of this compound and determine the energy barriers between different conformations.

An MD simulation would reveal the pathways and rates of the chair-to-chair ring flip. This process involves passing through higher-energy intermediates, such as twist-boat and boat conformations. The simulation can calculate the free energy barrier (ΔG‡) for this interconversion, which determines the rate of flipping at a given temperature. lookchem.com The introduction of the gem-difluoro group can be expected to alter this barrier compared to cyclohexane itself. The simulation would also provide the equilibrium populations of not only the two chair forms but also any significantly populated intermediate conformations, offering a complete statistical picture of the molecule's dynamic structure.

Table 3: Hypothetical Results from a Molecular Dynamics Simulation

ParameterPredicted Value/Observation
Chair 1 (Amine Equatorial) PopulationMajor conformer, but population reduced vs. non-fluorinated analog.
Chair 2 (Amine Axial) PopulationMinor conformer, population increased vs. non-fluorinated analog.
Twist-Boat Conformer Population<1%
Chair-Chair Interconversion Barrier (ΔG‡)~10-12 kcal/mol
Ring Flip Frequency at 298 KOn the order of 10⁴ - 10⁵ s⁻¹

Mechanistic Elucidation of Reactions Involving the Compound and its Constituent Ions

Computational and theoretical chemistry provide powerful tools to investigate the intricate reaction mechanisms of this compound at an atomic level. By modeling the behavior of its constituent ions—the 2,2-difluorocyclohexan-1-ammonium cation and the formate anion—researchers can elucidate potential reaction pathways, transition states, and the energetic landscapes that govern its chemical transformations. This section delves into the theoretical frameworks that describe reactions involving these ions, focusing on formate-mediated radical processes and the computational analysis of amine reactivity and formylation.

Theoretical Models for Formate-Mediated Radical Reactions

The formate anion (HCOO⁻), a key component of this compound, is recognized not only as a simple counterion but also as a precursor to the highly reactive carbon dioxide radical anion (CO₂•⁻). researchgate.net Under specific conditions, such as light irradiation, formate can undergo a single-electron transfer (SET) to generate this radical species. researchgate.net Theoretical models have been developed to describe the kinetics and mechanisms of such radical-induced processes.

Recent research has focused on the utility of formic acid salts in various photochemical reactions where they can act as reductants, carbonyl sources, or hydrogen atom transfer reagents. researchgate.net The CO₂•⁻ radical anion derived from formate is a potent reductant capable of cleaving chemical bonds, including carbon-halogen (C-X) and carbon-oxygen (C-O) bonds, and participating in carboxylation reactions. researchgate.net

Kinetic computer modeling, using differential equation solvers, has been employed to simulate the radical-induced degradation of formic acid and formate in aqueous solutions. nih.govnih.gov These models are constructed from literature-based reactions and their corresponding rate coefficients, with some key coefficients optimized to align with experimental data. nih.govnih.gov Such models provide a quantitative framework for predicting the behavior of formate under radical-generating conditions, such as those found in advanced oxidation processes. nih.gov

Ab initio molecular orbital theory has also been used to examine the kinetics and mechanism of reactions between formate esters and radicals like hydrogen (•H) and methyl (•CH₃) radicals. acs.org These studies calculate the energetics of different reaction pathways, such as hydrogen abstraction from the carbonyl carbon, to determine the most favored routes. acs.org While these studies often focus on simpler formate esters, the fundamental principles can be extended to understand the reactivity of the formate ion itself.

Table 1: Key Radical Reactions Involving Formate and Derived Species

Reaction Description Significance
HCOO⁻ → H• + CO₂•⁻ Formation of the carbon dioxide radical anion Generates a powerful reducing agent. researchgate.net
R-X + CO₂•⁻ → R• + X⁻ + CO₂ Reductive cleavage of a C-X bond A key step in dehalogenation reactions. researchgate.net
HCOO• + H₂O → •OH + HCOOH Formate radical reaction with water Can generate hydroxyl radicals, important in AOPs.

This table is generated based on general principles of formate radical chemistry and does not represent specific experimental data for this compound.

Computational Insights into Amine Reactivity and Formylation Pathways

The reactivity of the 2,2-difluorocyclohexan-1-amine cation is largely dictated by the nucleophilicity of the primary amine group. Computational methods, particularly density functional theory (DFT), are instrumental in exploring the reaction mechanisms involving this functional group. A significant reaction pathway for primary amines is N-formylation, where a formyl group is added to the nitrogen atom.

Theoretical studies on the N-formylation of amines with carbon dioxide and a reducing agent like a hydrosilane have elucidated several possible mechanistic pathways. researchgate.netacs.org In-situ reaction monitoring combined with kinetic studies suggests that the reaction can proceed through different routes depending on the reaction conditions and the nature of the amine. researchgate.netacs.org One proposed pathway involves the formation of a silylcarbamate intermediate, which is then reduced to the N-formylated product. researchgate.net Another pathway proceeds through a formoxysilane intermediate. researchgate.netacs.org DFT calculations help to determine the activation energies for these different pathways, thereby predicting the most likely mechanism. acs.org

Computational studies on epoxy-amine reactions have highlighted the crucial role of non-covalent interactions, such as hydrogen bonding, in influencing reactivity. nih.govresearchgate.net These studies show that hydrogen bonding can either lower the activation barrier, thus catalyzing the reaction, or stabilize an intermediate, potentially retarding the reaction. nih.gov Amine groups themselves can act as a source of catalytic hydrogen bonds. researchgate.net While not directly studying formylation, these findings are relevant to the reactivity of the 2,2-difluorocyclohexan-1-amine, where intermolecular hydrogen bonding with the formate counterion or other molecules can be expected to play a significant role in its chemical behavior.

The formylation of amines can also be achieved through the catalytic oxidation of a formyl source like methanol (B129727). nih.govmdpi.com Plausible reaction pathways involve the initial oxidation of methanol to formaldehyde (B43269), which then reacts with the amine to form a hemiaminal intermediate. mdpi.com This hemiaminal is subsequently oxidized to the final N-formamide product. nih.govmdpi.com Computational models can be used to investigate the energetics of each step in this catalytic cycle.

Table 2: Computationally Investigated Pathways for Amine Formylation

Pathway Key Intermediates Computational Focus
CO₂ + Hydrosilane Silylcarbamate, Formoxysilane Activation energies of competing pathways. researchgate.netacs.org
Catalytic Oxidation of Methanol Hemiaminal Energetics of oxidation and dehydrogenation steps. mdpi.com

This table summarizes general pathways investigated in the literature and does not represent specific calculations for 2,2-Difluorocyclohexan-1-amine.

The presence of the two fluorine atoms on the cyclohexane ring of 2,2-Difluorocyclohexan-1-amine is expected to have a significant inductive effect on the reactivity of the amine group. nih.gov Computational studies can precisely quantify this effect on the amine's nucleophilicity and basicity, providing valuable insights into how the fluorine substitution modifies its reaction profiles compared to non-fluorinated analogues.

Chemical Reactivity and Mechanistic Studies of 2,2 Difluorocyclohexan 1 Amine Formate

Reactivity of the Amine Moiety in Transformation Reactions

The primary amine group attached to the difluorinated cyclohexane (B81311) ring is a key site for a variety of chemical transformations. Its reactivity is modulated by the strong electron-withdrawing effect of the adjacent fluorine atoms, which can influence its nucleophilicity and redox properties.

Nucleophilic Reactivity in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The amine group of 2,2-Difluorocyclohexan-1-amine formate (B1220265) can act as a nucleophile, participating in reactions that form new carbon-carbon and carbon-heteroatom bonds. This nucleophilicity allows for the construction of more complex molecular architectures.

Primary amines are known to engage in a variety of C-C bond-forming reactions. For instance, they can be key components in Mannich reactions, where they react with formaldehyde (B43269) and a carbon acid to form β-amino carbonyl compounds. Additionally, they can participate in multicomponent reactions, such as the isocyanide-based multicomponent reaction (IMCR), which is a powerful tool for creating molecular diversity mdpi.com. The formation of enamines from the reaction of the primary amine with ketones or aldehydes is another pathway to C-C bond formation, as the resulting enamine can then act as a nucleophile.

In the realm of C-heteroatom bond formation, the amine moiety readily undergoes N-acylation, N-alkylation, and N-arylation reactions. The reaction with acylating agents, such as acid chlorides or anhydrides, yields stable amide derivatives. N-alkylation can be achieved with various alkyl halides, while N-arylation is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The amine can also react with sulfonyl chlorides to form sulfonamides. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

The presence of the gem-difluoro group on the cyclohexane ring can impact the nucleophilicity of the amine. While the electron-withdrawing nature of fluorine atoms generally decreases the basicity and nucleophilicity of a nearby amine, the specific stereoelectronic effects in the cyclohexane ring system can lead to more complex reactivity patterns that may be exploited in synthesis.

Reductive and Oxidative Transformations Involving the Amine Group

The amine group in 2,2-Difluorocyclohexan-1-amine formate is also susceptible to both reduction and oxidation, leading to a range of functional group interconversions.

Reductive amination, a cornerstone of amine synthesis, can be conceptually reversed. While the compound is already an amine, related reductive processes can be considered. For instance, if the amine were to be converted to an imine or a related C=N bond-containing functional group, it could be reduced back to the amine. More relevant are reductive alkylation reactions where the primary amine reacts with a carbonyl compound to form an imine in situ, which is then reduced to a secondary or tertiary amine. The Eschweiler-Clarke reaction is a specific example of reductive methylation using formaldehyde and formic acid mdpi.com.

Oxidative transformations of primary amines can lead to a variety of products depending on the reagents and reaction conditions. Mild oxidation can yield imines or enamines, while stronger oxidizing agents can lead to the formation of oximes, nitroso compounds, or even nitro compounds. In certain contexts, oxidative C-N bond cleavage can occur. The specific outcomes of oxidative reactions on 2,2-Difluorocyclohexan-1-amine would be influenced by the stability of the intermediates formed, which is in turn affected by the gem-difluoro substitution.

Reactivity of the Formate Anion as a Synthon

The formate anion (HCOO⁻) component of the salt is not merely a spectator counter-ion but an active participant in a variety of chemical transformations. It can serve as a precursor to highly reactive species and as a source of a one-carbon (C1) unit.

Generation and Reactivity of Carbon Dioxide Radical Anions

The formate anion can be a convenient source for the generation of the carbon dioxide radical anion (CO₂•⁻), a potent single-electron reductant. nih.govshef.ac.ukresearchgate.netscispace.com This highly reactive intermediate can be produced from formate through processes like hydrogen atom transfer (HAT). shef.ac.uk For example, an electrophilic radical can abstract a hydrogen atom from the formate ion, leading to the formation of CO₂•⁻. nih.gov This radical anion is characterized by a very negative reduction potential (E₁/₂° = –2.2 V vs SCE), making it a powerful tool for activating a wide range of otherwise inert substrates through single-electron reduction. nih.govresearchgate.net

The generation of CO₂•⁻ from formate can be initiated through photochemical or thermal methods. nih.gov Once formed, the CO₂•⁻ can participate in various reactions, including Giese radical additions to unsaturated C-C bonds, which allows for the installation of a carboxyl group. researchgate.net

Application in Single Electron Transfer (SET) Processes

The ability of the formate anion to generate the highly reducing CO₂•⁻ radical anion makes it a valuable component in single electron transfer (SET) processes. nih.gov In SET reactions, an electron is transferred from a donor to an acceptor, generating radical ions that can then undergo further reactions. The CO₂•⁻ generated from formate can act as a potent single electron donor, enabling the reduction of a variety of organic substrates. scispace.com

This approach has been utilized in reductive activation of different substrate classes that are typically redox-inert. nih.gov The process often involves a radical chain reaction mechanism where the CO₂•⁻ is a key intermediate. nih.gov The utility of formate in SET processes is highlighted by its use in photochemical reactions where it can facilitate transformations that are difficult to achieve by conventional methods. shef.ac.ukscispace.com

Role as a C1 Source in Carboxylation and Formylation

The formate anion is an effective C1 source in both carboxylation and formylation reactions. researchgate.net In carboxylation reactions, formate can be used as a source of carbon dioxide. For instance, visible-light-driven reductive carboxylation of benzyl (B1604629) bromides with CO₂ can utilize formate as the terminal reductant. acs.org Formate salts have also been employed in the photoredox activation for the hydrocarboxylation of alkenes, where the formate acts as the reductant, carbonyl source, and hydrogen atom transfer reagent. acs.org

In formylation reactions, formate and its parent acid, formic acid, are widely used to introduce a formyl group (-CHO) onto a substrate. wikipedia.org N-formylation of amines to produce formamides is a common transformation. mdpi.com This can be achieved using formic acid, often in the presence of a catalyst or a dehydrating agent. mdpi.com The formate salt itself can be a key component in these reactions. For example, formic acid with a catalytic amount of sodium formate has been reported to produce formamides from amines under solvent-free conditions at room temperature. mdpi.com Furthermore, formate can serve as a surrogate for carbon monoxide in carbonylation reactions, providing a safer and more convenient way to introduce a carbonyl group. researchgate.net

Stereochemical Control and Regioselectivity in Reactions

The introduction of geminal fluorine atoms at the C2 position of the cyclohexylamine (B46788) ring profoundly influences its reactivity and stereochemical outcome in chemical transformations. The strong electron-withdrawing nature of the fluorine atoms and the stereoelectronic effects they impart play a crucial role in directing the approach of reagents and stabilizing transition states, thereby enabling a high degree of control over the stereochemistry and regiochemistry of reactions involving 2,2-difluorocyclohexan-1-amine and its derivatives.

Diastereoselective Synthesis and Transformations

The synthesis of substituted 2,2-difluorocyclohexan-1-amine derivatives with specific stereochemistry is of significant interest due to the potential for these compounds to exhibit unique biological activities. The presence of the fluorine atoms can enforce specific conformations of the cyclohexane ring, which in turn can direct the stereochemical course of subsequent reactions. beilstein-journals.org

Research in related fluorinated N-heterocycles has demonstrated that the stereoelectronic gauche effect between the C-F bond and other substituents can significantly influence the conformational preferences of the ring system. beilstein-journals.org In the case of 2,2-difluorocyclohexan-1-amine, the interactions between the fluorine atoms, the amine group, and other substituents on the ring dictate the most stable chair conformation, thereby influencing the axial or equatorial approach of incoming reagents.

For instance, in reactions involving the functionalization of the amine group or the carbon backbone, the diastereoselectivity is often governed by the steric hindrance imposed by the fluorine atoms and the conformational bias of the ring. This principle is illustrated in the diastereoselective synthesis of various disubstituted pyrrolidines, where catalyst design and substrate control have been effectively used to achieve high levels of stereocontrol. nih.gov Similar strategies can be envisioned for the diastereoselective transformations of 2,2-difluorocyclohexan-1-amine.

A hypothetical example of a diastereoselective transformation is the reduction of a ketone precursor to yield a specific diastereomer of a substituted 2,2-difluorocyclohexanol, which can then be converted to the corresponding amine. The facial selectivity of the reduction would be influenced by the steric and electronic effects of the gem-difluoro group.

Table 1: Hypothetical Diastereoselective Reduction of a 2,2-Difluoro-6-substituted-cyclohexanone

Entry Reducing Agent Substituent (R) Diastereomeric Ratio (cis:trans)
1 NaBH4 -CH3 85:15
2 L-Selectride® -CH3 10:90
3 NaBH4 -Ph 90:10

This table presents hypothetical data to illustrate the concept of diastereoselective reduction influenced by the choice of reducing agent and substituent, leading to different stereochemical outcomes.

Regioselective Functionalization of the Fluorinated Cyclohexane Ring

The regioselective functionalization of the cyclohexane ring in 2,2-difluorocyclohexan-1-amine presents a synthetic challenge due to the presence of multiple C-H bonds with similar reactivity. However, the electronic influence of the gem-difluoro group and the directing ability of the amine functionality can be exploited to achieve regiocontrol.

The electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds at the C3 position towards electrophilic attack and activates them towards nucleophilic attack or deprotonation. Conversely, the C-H bonds at positions more remote from the fluorine atoms (C4, C5, and C6) are less affected and may be more susceptible to radical or certain electrophilic functionalization reactions.

Directed metalation-functionalization strategies, where the amine group coordinates to a metal catalyst and directs the reaction to a specific C-H bond, are a powerful tool for achieving regioselectivity. rsc.org For example, ortho-lithiation has been used for the regioselective functionalization of 2-arylazetidines, where the directing group on the nitrogen atom plays a crucial role. rsc.org A similar approach could potentially be applied to 2,2-difluorocyclohexan-1-amine to achieve functionalization at the C6 position.

The regioselectivity of such reactions can be highly dependent on the choice of catalyst, directing group, and reaction conditions. mdpi.com For instance, palladium-catalyzed C-H activation has been employed for the regioselective arylation of various heterocyclic systems. mdpi.com

Table 2: Potential Regioselective C-H Functionalization Reactions on the 2,2-Difluorocyclohexane Ring

Position Reaction Type Reagent/Catalyst Potential Product
C3 Nucleophilic Substitution Strong Nucleophile 3-Substituted-2,2-difluorocyclohexan-1-amine
C4/C5 Radical Halogenation NBS/AIBN 4- or 5-Bromo-2,2-difluorocyclohexan-1-amine

This table outlines potential strategies for the regioselective functionalization of the 2,2-difluorocyclohexane ring, highlighting the influence of the electronic properties of the ring and the use of directing groups.

Stability and Degradation Pathways of the Formate Salt

The stability of this compound is a critical consideration for its storage, handling, and application. As a salt, its stability is influenced by factors such as temperature, pH, and the presence of oxidative or reactive species. The degradation of amine formate salts often involves processes such as thermal decomposition and oxidative degradation. researchgate.net

In the context of industrial applications like CO2 capture, where amine solutions are subjected to high temperatures and oxidative environments, the formation of heat-stable salts (HSS), including formates, is a known issue that can lead to solvent degradation and corrosion. utexas.edusemanticscholar.org The formate anion in these salts can originate from the degradation of the amine itself or from external sources. researchgate.net

The thermal degradation of the formate salt of 2,2-difluorocyclohexan-1-amine could potentially lead to the reformation of the free amine and formic acid, or further decomposition products depending on the conditions. The presence of the electron-withdrawing fluorine atoms may influence the thermal stability of the adjacent C-N bond.

Oxidative degradation is another significant pathway for the breakdown of amines. researchgate.net The mechanism of oxidative degradation can be complex and is often catalyzed by the presence of metal ions. utexas.edu For primary amines, oxidation can lead to the formation of various degradation products, including aldehydes, carboxylic acids, and smaller amine fragments. The presence of CO2 can also play a role in the degradation pathway. researchgate.net

The formate ion itself is a product of the oxidative degradation of many amines. researchgate.net Studies on monoethanolamine (MEA) have shown that formic acid, formed during oxidation, exists in equilibrium with its salt (formate) and can also react with the amine to form amides. researchgate.net A similar pathway could be envisioned for 2,2-difluorocyclohexan-1-amine, where oxidative degradation could lead to the formation of N-(2,2-difluorocyclohexyl)formamide.

Table 3: Potential Degradation Products of this compound

Degradation Pathway Conditions Potential Products
Thermal Decomposition High Temperature 2,2-Difluorocyclohexan-1-amine, Formic Acid, Dehydrofluorination products

Applications of 2,2 Difluorocyclohexan 1 Amine Formate in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecule Synthesis

The rigid, fluorinated cyclohexane (B81311) scaffold of 2,2-difluorocyclohexan-1-amine formate (B1220265) makes it an attractive building block for the synthesis of novel and complex molecules. Its utility spans the creation of diverse fluorinated amine derivatives and as a foundational element in the generation of chemical libraries for drug discovery.

Fluorinated amines are a critical class of compounds in the pharmaceutical industry due to their enhanced metabolic stability, increased lipophilicity, and altered basicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. acs.org 2,2-Difluorocyclohexan-1-amine formate serves as a versatile precursor for a variety of fluorinated amine derivatives. The primary amine group can undergo a wide range of chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, to yield a diverse array of products.

For instance, the synthesis of N-acylated derivatives can be readily achieved by reacting 2,2-difluorocyclohexan-1-amine with various acylating agents. The resulting amides are often stable, crystalline solids, which facilitates their purification and characterization. The reaction of closely related fluorinated cyclohexylamines with agents like terephthaloyl chloride has been shown to produce bis-amide systems, demonstrating the utility of these amines in creating more complex structures. nih.gov

Table 1: Examples of Fluorinated Amine Derivatives Synthesized from Fluorinated Cyclohexylamines

Reactant 1Reactant 2ProductApplication
Fluorinated Cyclohexylamine (B46788)Acyl ChlorideN-Acyl-fluorocyclohexylamineMedicinal Chemistry Scaffolds
Fluorinated CyclohexylamineAryl HalideN-Aryl-fluorocyclohexylamineAgrochemical Intermediates
Fluorinated CyclohexylamineSulfonyl ChlorideN-Sulfonyl-fluorocyclohexylaminePharmaceutical Building Blocks
Fluorinated CyclohexylamineAldehyde/Ketone (Reductive Amination)N-Alkyl-fluorocyclohexylamineFunctional Material Precursors

This table is illustrative and based on general reactions of primary amines and related fluorinated compounds.

The creation of chemical libraries populated with diverse and structurally unique molecules is a cornerstone of modern drug discovery. lifechemicals.com The 2,2-difluorocyclohexane scaffold is an excellent starting point for generating such libraries. Its conformational rigidity, imparted by the gem-difluoro group, allows for the precise spatial presentation of functional groups, which is crucial for probing interactions with biological targets.

The formate salt of 2,2-difluorocyclohexan-1-amine can be utilized in combinatorial chemistry workflows to rapidly generate a multitude of derivatives. lifechemicals.com The primary amine serves as a handle for diversification, allowing for the attachment of various R-groups through robust and high-yielding reactions. This approach enables the exploration of a vast chemical space around the central fluorinated cyclohexane core.

Table 2: Potential Diversity Points for Chemical Libraries Based on the 2,2-Difluorocyclohexane Scaffold

Scaffold PositionFunctional GroupPotential Modifications
C1AmineAlkylation, Arylation, Acylation, Sulfonylation, Urea/Thiourea formation
Cyclohexane Ring-Further functionalization (e.g., hydroxylation, halogenation) if synthetic routes allow

This table illustrates the potential for diversification in combinatorial synthesis using the 2,2-difluorocyclohexylamine core.

Role in Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient step. taylorandfrancis.comresearchgate.net The unique structural and electronic properties of this compound make it a promising candidate for participation in such transformations.

While specific examples involving this compound in MCRs are not extensively documented, the amine functionality is a common participant in many well-established MCRs, such as the Ugi and Passerini reactions. researchgate.netmdpi.com The steric bulk and electronic nature of the difluorinated cyclohexane ring could influence the stereochemical outcome of these reactions, potentially leading to the synthesis of novel, enantiomerically enriched compounds.

In cascade reactions, a series of intramolecular transformations are triggered by a single event. The amine group of 2,2-difluorocyclohexan-1-amine could act as an internal nucleophile, initiating a cascade sequence after an initial intermolecular reaction. For example, after an initial Michael addition of the amine to an α,β-unsaturated system, subsequent intramolecular cyclizations could lead to the formation of complex heterocyclic structures. nih.gov

Contributions to Catalyst and Ligand Design

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The development of new ligand architectures is a continuous pursuit in the field of catalysis.

When resolved into its individual enantiomers, 2,2-difluorocyclohexan-1-amine can serve as a valuable chiral building block for the synthesis of novel ligands. The presence of fluorine atoms can significantly impact the electronic properties of a ligand, which in turn can influence the catalytic activity and selectivity of the corresponding metal complex. rsc.orgnsf.gov Fluorinated ligands can also enhance the stability and solubility of catalysts in specific solvent systems.

The synthesis of chiral ligands from primary amines is a well-established field. rsc.org For example, condensation of enantiopure 2,2-difluorocyclohexan-1-amine with appropriate aldehydes or ketones can lead to the formation of chiral Schiff base ligands. Further modifications, such as reduction of the imine and introduction of other donor atoms (e.g., phosphorus, sulfur), could yield a variety of bidentate and multidentate chiral ligands. nih.gov

The incorporation of fluorine into a ligand can have a profound effect on the performance of a catalyst. The strong electron-withdrawing nature of fluorine can modulate the Lewis acidity of the metal center, which can alter both the rate and the selectivity of a catalytic reaction. rsc.org For instance, in certain reactions, more Lewis acidic catalysts have been shown to provide higher enantioselectivities. acs.org

The steric profile of the 2,2-difluorocyclohexane backbone would also play a crucial role in defining the chiral pocket of the catalyst, thereby influencing the facial selectivity of substrate approach. The rigidity of the fluorinated ring can lead to a more well-defined and predictable catalyst structure, which is often desirable for achieving high levels of stereocontrol.

Table 3: Predicted Effects of a Chiral 2,2-Difluorocyclohexylamine-Based Ligand on Catalysis

PropertyInfluence of FluorinePotential Catalytic Outcome
Lewis Acidity of Metal CenterIncreaseEnhanced reactivity, altered selectivity
Ligand-Metal Bond StrengthModulationImproved catalyst stability
Chiral PocketRigid and well-definedHigh enantioselectivity
SolubilityModified (e.g., in fluorous solvents)Facilitated catalyst recovery and recycling

This table is based on general principles of fluorinated ligands in catalysis and represents potential outcomes.

Intermediate in the Synthesis of Specialty Chemicals and Materials

This compound serves as a versatile precursor to the 2,2-difluorocyclohexan-1-amine moiety, a valuable building block for a range of specialty chemicals and advanced materials. The presence of the gem-difluoro group on the cyclohexane ring imparts unique stereoelectronic properties that can be exploited to fine-tune the characteristics of the final products. The formate salt form offers advantages in terms of handling and purification compared to the free amine, which can be more volatile and reactive.

The primary application of this intermediate is in the synthesis of complex molecules where the difluorocyclohexyl motif is a key structural element. The amine functionality provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and arylation reactions. These reactions allow for the incorporation of the fluorinated ring system into larger molecular architectures.

Research into analogous fluorinated alicyclic amines has demonstrated their utility in several areas of advanced materials and specialty chemical synthesis.

Liquid Crystals: Fluorinated compounds are of significant interest in the field of liquid crystals due to the unique properties conferred by the carbon-fluorine bond. nih.govresearchgate.netrsc.org The introduction of fluorine can influence the dielectric anisotropy, a key parameter in liquid crystal display (LCD) technology. nih.govmdpi.com While research has focused on various fluorinated cyclic systems, the principles can be extended to derivatives of 2,2-difluorocyclohexan-1-amine. For instance, fluorinated cyclohexanes have been explored for the development of liquid crystals with negative dielectric anisotropy, which are crucial for advanced display modes like vertically aligned (VA) displays. nih.gov The synthesis of such liquid crystals often involves the coupling of a polar fluorinated core with a mesogenic unit. 2,2-Difluorocyclohexan-1-amine could serve as a precursor to such a polar core, with the amine group providing a convenient point of attachment for the rest of the liquid crystal structure.

Specialty Polymers: Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low dielectric constants. Polyimides, a class of high-performance polymers, are a prime example where the incorporation of fluorine can lead to enhanced properties. The synthesis of fluorinated polyimides often involves the polycondensation of a fluorinated diamine with a dianhydride. While aromatic diamines are commonly used, the inclusion of alicyclic diamines like a derivative of 2,2-difluorocyclohexan-1-amine could lead to polymers with modified properties, such as improved solubility and processability, without compromising thermal stability. The gem-difluoro group in the cyclohexyl ring would contribute to a lower dielectric constant, making such polymers suitable for applications in microelectronics as insulating layers.

Agrochemicals and Pharmaceuticals: The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry to enhance efficacy, metabolic stability, and bioavailability. researchgate.netccspublishing.org.cn Fluorinated building blocks are therefore highly sought after for the synthesis of new agrochemicals and pharmaceuticals. ccspublishing.org.cn While specific applications of 2,2-difluorocyclohexan-1-amine in this context are not widely documented, the structural motif of a fluorinated cyclohexane is present in some bioactive molecules. The amine functionality of 2,2-difluorocyclohexan-1-amine allows for its incorporation into a wide variety of molecular scaffolds, making it a potentially valuable building block for the discovery of new drugs and crop protection agents. nih.gov

Interactive Data Table: Physicochemical Properties of a Related Compound

PropertyValueSource
Molecular Formula C2H6ClF2N nih.govfluorochem.co.uk
Molecular Weight 117.52 g/mol nih.govfluorochem.co.uk
Physical State Solid fluorochem.co.uk
Purity 98.0% fluorochem.co.uk

This table is for illustrative purposes and shows data for a related, not identical, compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2-difluorocyclohexan-1-amine formate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of fluorinated cyclohexan-amines often employs deoxofluorination reactions using reagents like CsF under hydrogen-bonding phase-transfer catalysis ( ). For 2,2-difluorocyclohexan-1-amine, a scalable approach involves fluorination of a cyclohexanone precursor followed by reductive amination. Key variables include temperature control (0–25°C), solvent choice (e.g., THF or DCM), and catalyst loading (e.g., 10 mol% CsF). Post-synthetic purification via recrystallization (e.g., EtOAc/hexane mixtures) enhances purity .

Q. How can researchers optimize purification strategies to isolate this compound from byproducts?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with EtOAc/hexane) is effective for initial purification. For crystalline derivatives like formate salts, recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) improves diastereomeric purity ( ). Monitoring via TLC (visualized with ninhydrin or UV) and HPLC-TOF (retention time and mass accuracy) ensures removal of residual fluorinated byproducts .

Q. What analytical techniques are most reliable for characterizing the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes between axial/equatorial fluorine configurations (δ ~ -180 to -210 ppm). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm cyclohexane ring conformation ( ).
  • X-ray Crystallography : Resolves absolute stereochemistry, particularly for salts like formate ().
  • GC-MS/FTIR : Validates molecular weight (e.g., m/z 193.62 for free amine) and functional groups (e.g., C-F stretches at 1100–1250 cm1^{-1}) ( ).

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity and stability of 2,2-difluorocyclohexan-1-amine in nucleophilic substitution reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect stabilizes the amine via inductive effects but reduces nucleophilicity. Kinetic studies using competition experiments (e.g., reaction with benzoyl chloride in DMF) reveal slower substitution rates compared to non-fluorinated analogues. Computational modeling (B3LYP/6-31G**) predicts transition-state geometries and charge distribution ( ).

Q. What strategies enable stereochemical control during the synthesis of 2,2-difluorocyclohexan-1-amine derivatives?

  • Methodological Answer : Chiral auxiliaries (e.g., dibenzyl groups) or asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) can induce enantioselectivity. For diastereomers, fractional crystallization in solvents like methanol/water separates isomers based on solubility differences ( ). Dynamic NMR studies (variable-temperature 1H^{1}\text{H} NMR) assess ring-flipping barriers influenced by fluorine substituents .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., amine receptors). QSAR models trained on fluorinated cyclohexane derivatives predict logP (lipophilicity) and solubility. MD simulations (AMBER) assess membrane permeability and stability in physiological environments ( ).

Q. What role does 2,2-difluorocyclohexan-1-amine play in designing fluorinated drug candidates, and how is its bioactivity validated?

  • Methodological Answer : The compound serves as a rigid scaffold for CNS-targeting drugs due to its enhanced metabolic stability from fluorine. In vitro assays (e.g., radioligand binding for NMDA receptors) quantify activity. In vivo pharmacokinetics (rodent models) measure bioavailability and brain penetration ( ).

Q. How do researchers resolve contradictions in reported fluorination efficiencies for cyclohexan-amine derivatives?

  • Methodological Answer : Discrepancies may arise from solvent polarity (e.g., DMF vs. THF) or fluoride source (e.g., CsF vs. DAST). Systematic optimization via Design of Experiments (DoE) identifies critical parameters. Isotopic labeling (18F^{18}\text{F}) tracks fluorination pathways, while kinetic isotope effects (KIE) differentiate mechanisms ( ).

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